molecular formula C23H27N3O7S B11502038 N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11502038
M. Wt: 489.5 g/mol
InChI Key: LNBWOJAPRANQDG-UHFFFAOYSA-N
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Description

N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure suggests it could be involved in multiple types of chemical reactions and interactions due to its diverse functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE likely involves multiple steps, including the formation of the benzamide core, introduction of the cyano and ethoxy groups, and the attachment of the morpholine sulfonyl moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE may undergo various chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group could be reduced to an amine.

    Substitution: The ethoxy groups could be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group could yield an aldehyde or carboxylic acid, while reduction of the cyano group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound might be investigated for its potential biological activity, such as enzyme inhibition, receptor binding, or other biochemical interactions.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including its ability to interact with specific molecular targets involved in disease processes.

Industry

In industry, N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE might be used in the development of new materials, coatings, or other applications requiring specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzamides with different substituents, such as:

  • N-(2-CYANO-4,5-DIMETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
  • N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(PIPERIDINE-4-SULFONYL)BENZAMIDE

Uniqueness

The uniqueness of N-(2-CYANO-4,5-DIETHOXYPHENYL)-4-METHOXY-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H27N3O7S

Molecular Weight

489.5 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C23H27N3O7S/c1-4-32-20-12-17(15-24)18(14-21(20)33-5-2)25-23(27)16-6-7-19(30-3)22(13-16)34(28,29)26-8-10-31-11-9-26/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,25,27)

InChI Key

LNBWOJAPRANQDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3)OCC

Origin of Product

United States

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